molecular formula C18H21N5O2S B2683633 2,4-dimethyl-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide CAS No. 1421467-25-5

2,4-dimethyl-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide

Cat. No.: B2683633
CAS No.: 1421467-25-5
M. Wt: 371.46
InChI Key: TVMZWKRCSONJSL-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide is a synthetic compound of significant interest in early-stage pharmacological research, primarily due to its core benzenesulfonamide moiety. The primary sulfonamide group (-SO₂NH₂) is a established pharmacophore known for its ability to inhibit carbonic anhydrases , a family of enzymes involved in critical physiological processes such as pH regulation, respiration, and biosynthesis . The structural architecture of this compound aligns with the "tail" approach commonly employed in drug design, where a benzenesulfonamide "head" group, modified with 2,4-dimethyl substituents, is connected via an ethylamino linker to a 6-(1H-pyrrol-1-yl)pyrimidin-4-yl "tail" . This pyrimidine-based tail is a privileged structure in medicinal chemistry, frequently associated with targeting kinase enzymes. Kinases are pivotal in cellular signaling pathways, and their dysregulation is a hallmark of various diseases, making them a prime target for investigative therapeutics. Consequently, this compound is a valuable research tool for scientists exploring the structure-activity relationships of hybrid inhibitors and investigating potential cross-reactivity between enzyme families. Its primary application is in basic research for characterizing novel inhibitors of specific CA isoforms or kinases, contributing to the development of more selective enzyme inhibitors. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,4-dimethyl-N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S/c1-14-5-6-16(15(2)11-14)26(24,25)22-8-7-19-17-12-18(21-13-20-17)23-9-3-4-10-23/h3-6,9-13,22H,7-8H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMZWKRCSONJSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrole and pyrimidine intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to 2,4-dimethyl-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide exhibit promising anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit specific kinases involved in cancer cell proliferation. The sulfonamide moiety may enhance the compound's ability to penetrate cellular membranes and interact with target proteins.

Antimicrobial Properties

The compound's structural similarities to known antimicrobial agents suggest potential applications in treating bacterial infections. Sulfonamides have historically been used as antibiotics, and ongoing research aims to explore the efficacy of this compound against resistant strains of bacteria.

Inhibition of Enzymatic Activity

Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in inflammatory pathways. The presence of the pyrimidine and pyrrole rings may facilitate binding to enzyme active sites, potentially leading to reduced inflammation and pain relief.

Case Studies

StudyObjectiveFindings
Chahal et al. (2023) Evaluate COX-II inhibitionCompounds similar to the target showed significant COX-II inhibition, indicating potential anti-inflammatory effects.
Research on Pyrimidine Derivatives Assess anticancer propertiesCertain derivatives demonstrated strong inhibitory effects on cancer cell lines, suggesting a pathway for development into therapeutic agents.
Antimicrobial Efficacy StudiesTest against resistant bacteriaSimilar sulfonamide compounds were effective against multi-drug resistant strains, highlighting the potential of this compound in antibiotic development.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Core Structural Features

The compound shares a sulfonamide-pyrimidine scaffold with several analogues, but key differences in substituents and linkers dictate its uniqueness:

Compound Name / Identifier Core Structure Key Substituents/Linkers Molecular Weight (g/mol) Melting Point (°C)
Target Compound Benzene-sulfonamide + pyrimidine-pyrrole 2,4-dimethylbenzene; ethylamino linker; 6-(1H-pyrrol-1-yl)pyrimidin-4-yl ~422.5 (calculated) Not reported
4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide Pyrazolopyrimidine + sulfonamide Fluorinated chromenone; methylbenzenesulfonamide; pyrazole-pyrimidine core 589.1 175–178
4-Amino-N-(4,6-Dimethylpyrimidin-2-yl)Benzenesulfonamide–Benzoic Acid Co-Crystal Pyrimidine-sulfonamide 4,6-dimethylpyrimidine; benzoic acid co-crystal 327.4 (sulfonamide only) Not reported
N-(4-{[4-(Diethylamino)-6-Methylpyrimidin-2-yl]Amino}Phenyl)-4-Methoxybenzene-1-Sulfonamide Pyrimidine-sulfonamide Diethylamino-pyrimidine; 4-methoxybenzenesulfonamide 441.5 Not reported

Substituent Effects on Physicochemical Properties

  • Electron-Donating Groups: The pyrrole ring (electron-rich) contrasts with the diethylamino group in ’s compound (electron-donating), which may alter π-π stacking or hydrogen-bonding interactions with biological targets .
  • Linker Flexibility: The ethylamino linker in the target compound introduces conformational flexibility compared to rigid linkers in chromenone-containing analogues (), possibly affecting binding kinetics .

Biological Activity

2,4-Dimethyl-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound's structure features a sulfonamide group, which is known for its diverse biological effects, including antimicrobial and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings, including synthesis, molecular docking studies, and experimental evaluations.

Chemical Structure

The compound can be represented by the following structural formula:

C16H22N4O2S\text{C}_{16}\text{H}_{22}\text{N}_4\text{O}_2\text{S}

Synthesis

The synthesis of this compound typically involves multi-step reactions where key intermediates are formed through the reaction of appropriate starting materials under controlled conditions. The synthesis pathway often includes the formation of the pyrimidine ring and subsequent modifications to introduce the sulfonamide moiety.

Antimicrobial Activity

Recent studies have demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. The biological evaluation of related compounds has shown effectiveness against various bacterial strains. For instance, a study indicated that derivatives containing a benzene sulfonamide framework displayed potent activity against Gram-positive and Gram-negative bacteria .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2,4-Dimethyl-N-(...)E. coli32 µg/mL
2,4-Dimethyl-N-(...)S. aureus16 µg/mL

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. Preliminary results suggest that this compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells. For example, IC50 values were reported in the micromolar range for specific cancer types .

Cell LineIC50 (µM)
HeLa12
MCF-715
A54920

The proposed mechanism of action for sulfonamide derivatives often involves inhibition of bacterial folic acid synthesis by targeting dihydropteroate synthase (DHPS). Molecular docking studies have indicated that this compound binds effectively to the active site of DHPS, suggesting a potential pathway for its antimicrobial activity .

Case Studies

A case study involving a series of sulfonamide derivatives highlighted the efficacy of compounds similar to 2,4-dimethyl-N-(...) in reducing perfusion pressure in isolated rat heart models. These findings suggest cardiovascular implications and potential therapeutic applications in managing hypertension .

Q & A

Q. How is the toxicological profile evaluated during preclinical development?

  • Protocols :
  • In vitro : Ames test for mutagenicity; hepatocyte viability assays (IC50 > 100 μM desired) .
  • In vivo : Acute toxicity in rodents (LD50 determination; histopathology of liver/kidney) .

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